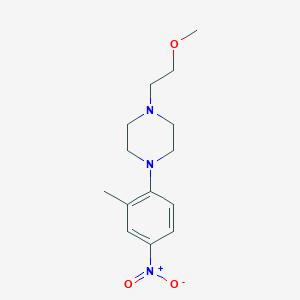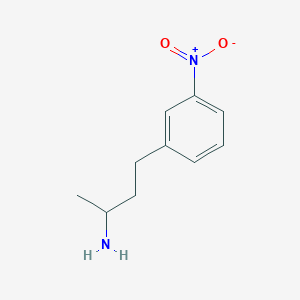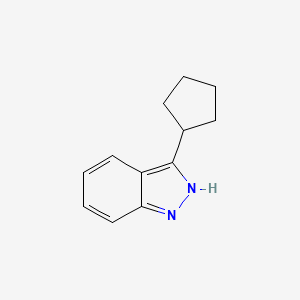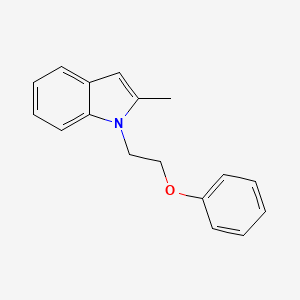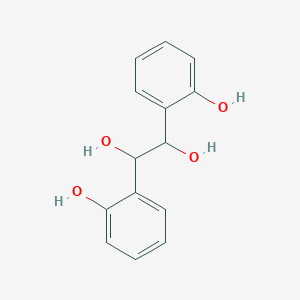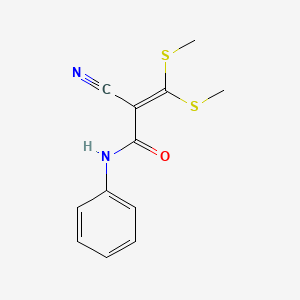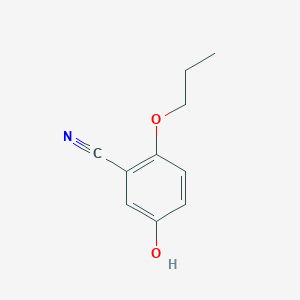![molecular formula C14H19N2NaO3S B8440127 Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate](/img/structure/B8440127.png)
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate is a heterocyclic compound that belongs to the thieno[3,2-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[3,2-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the thieno[3,2-b]pyridine core.
科学的研究の応用
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its pharmacological properties are explored for developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: It is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern.
Pyrido[3,2-b]thieno[3,2-d]pyrimidines: These are more complex heterocycles with additional fused rings.
Uniqueness
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxypropylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C14H19N2NaO3S |
|---|---|
分子量 |
318.37 g/mol |
IUPAC名 |
sodium;5-(3,3-diethoxypropylamino)thieno[3,2-b]pyridin-7-olate |
InChI |
InChI=1S/C14H20N2O3S.Na/c1-3-18-13(19-4-2)5-7-15-12-9-11(17)14-10(16-12)6-8-20-14;/h6,8-9,13H,3-5,7H2,1-2H3,(H2,15,16,17);/q;+1/p-1 |
InChIキー |
XNYNDYVNBAGGOG-UHFFFAOYSA-M |
正規SMILES |
CCOC(CCNC1=NC2=C(C(=C1)[O-])SC=C2)OCC.[Na+] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
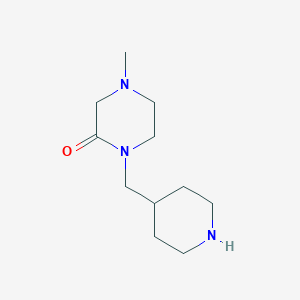
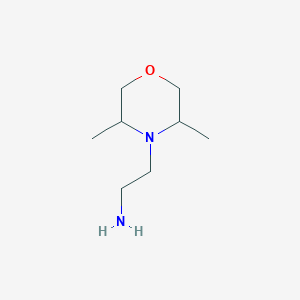
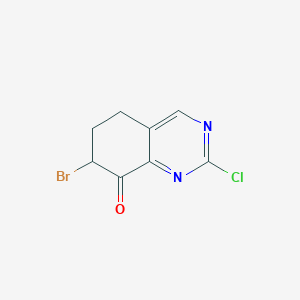
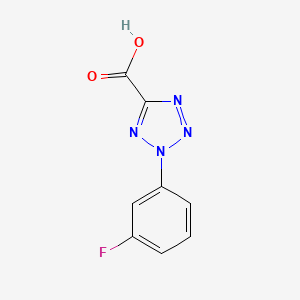
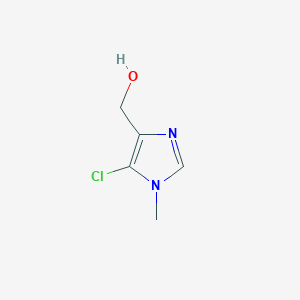
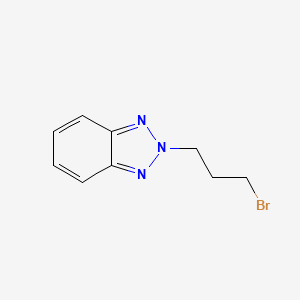
![1-(7-Chlorothieno[3,2-b]pyridin-2-yl)propan-1-one](/img/structure/B8440104.png)
